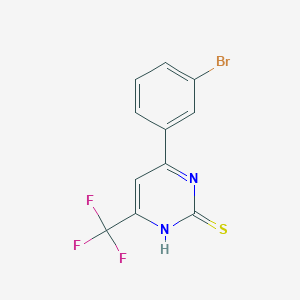

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C11H6BrF3N2S |

|---|---|

Molekulargewicht |

335.14 g/mol |

IUPAC-Name |

4-(3-bromophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C11H6BrF3N2S/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18) |

InChI-Schlüssel |

ZBZWSOYOTQPGIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=S)NC(=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors such as thionicotinic acid derivatives (2-mercaptopyridine-3-carboxylic acid analogs) with imines derived from 3-bromobenzaldehyde and amines, under coupling conditions that promote ring closure and substitution at the pyrimidine core.

A prominent and efficient method reported involves the use of 2-mercaptopyridine-3-carboxylic acid (thionicotinic acid) as a key mercapto source, which reacts with imines formed from 3-bromobenzaldehyde and suitable amines. The reaction is promoted by coupling agents such as 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) in the presence of pyridine as a base and solvent medium. This reaction proceeds under mild conditions, generally at room temperature, without the need for dry solvents or specialized equipment.

Detailed Reaction Conditions and Mechanism

-

- Imine precursors are prepared either separately or in situ by condensation of 3-bromobenzaldehyde with aniline derivatives.

- Thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) provides the mercapto group and participates in ring formation.

-

- T3P (50% solution in 2-methyltetrahydrofuran) acts as an efficient coupling reagent to activate the carboxylic acid group.

- Pyridine serves as both solvent and base, facilitating deprotonation and nucleophilic attack steps.

-

- Equimolar amounts of imine and thionicotinic acid are combined with excess T3P and pyridine.

- The mixture is stirred at room temperature overnight.

- Reaction progress is monitored by thin-layer chromatography (TLC).

-

- The mercapto form of thionicotinic acid tautomerizes to a thione form, which attacks the phosphorus atom of T3P, forming a phosphonate ester intermediate.

- The nitrogen of the imine then attacks the activated carbonyl carbon of the phosphonate intermediate, generating an iminium ion.

- Subsequent nucleophilic attack by the sulfur atom on the iminium carbon and deprotonation by pyridine leads to cyclization and formation of the pyrimidine ring.

Yield and Purification

- The yields of the reaction vary depending on substituents on the aryl ring but generally range from 22% to 63% , averaging around 46% .

- The reaction tolerates various substituents on the aromatic ring, including electron-withdrawing groups like bromine and trifluoromethyl.

- Products are typically purified by flash chromatography on silica gel and can be crystallized from appropriate solvents.

Comparative Analysis with Other Methods

| Method | Conditions | Yield Range (%) | Equipment Needed | Notes |

|---|---|---|---|---|

| T3P-promoted coupling (room temp, pyridine) | Room temperature, T3P, pyridine | 22–63 | No special equipment | Mild, simple, no dry solvents required |

| Microwave-assisted synthesis | 132–145 °C, microwave irradiation | 85–92 | Microwave reactor | High yield but requires specialized equipment |

| Ultrasonication with ionic liquid catalyst | 95 °C, Brønsted acid ionic liquid | 85–92 | Ultrasonicator | High yield, specialized catalyst and equipment |

The T3P-promoted method offers a good balance of operational simplicity and moderate to good yields without the need for high temperatures or specialized equipment, making it attractive for routine synthesis in research laboratories.

Experimental Data and Characterization

Spectroscopic Analysis

- NMR Spectroscopy:

- ^1H, ^13C, and ^19F NMR spectra confirm the structure, with characteristic signals for the trifluoromethyl group and aromatic protons.

- Infrared Spectroscopy:

- FT-IR spectra show expected functional group absorptions, including C=S and C-F stretches.

- Mass Spectrometry:

- Exact mass determination by LC-MS confirms molecular weight consistent with the compound formula.

Crystallographic Studies

- X-ray crystallography of related intermediates and analogs confirms the tautomeric form of thionicotinic acid and the structural integrity of the pyrimidine ring system.

- The mercapto group is shown to be in the thione tautomeric form in the solid state, which is relevant to the reaction mechanism.

Summary Table of Key Research Findings

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like sodium azide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine is C10H6BrF3N2S. The presence of the mercapto group (-SH) enhances its nucleophilic reactivity, making it suitable for various chemical reactions, including substitution and addition reactions. Additionally, the trifluoromethyl group contributes to the compound's lipophilicity and electronic properties, which are critical for biological activity.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of electron-withdrawing groups like trifluoromethyl has been shown to enhance binding affinity to biological targets such as kinases and receptors involved in tumor growth. Studies have demonstrated that this compound can inhibit cell proliferation in specific cancer types, suggesting potential as a lead compound in anticancer drug development.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. The unique structure of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine allows it to interact with microbial enzymes and cellular targets, potentially leading to effective antimicrobial agents. Investigations into its activity against various bacterial strains have shown promising results, indicating its utility in developing new antibiotics.

Synthetic Applications

The versatility of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine extends to its role as a building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules. The mercapto group can participate in thiol-related reactions, facilitating the formation of thioethers and other sulfur-containing compounds. This synthetic utility is advantageous in creating novel compounds with tailored biological activities.

Case Studies

-

Antiproliferative Activity Study

A study investigated the effects of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine on human cancer cell lines, revealing that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation. -

Synthesis of Novel Antimicrobials

Researchers synthesized derivatives of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine by modifying the bromophenyl group. The resulting compounds were tested for antimicrobial activity, with several exhibiting enhanced efficacy against resistant bacterial strains, highlighting the potential for developing new treatments.

Wirkmechanismus

The mechanism of action of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrimidine Core

Key Observations :

- Mercapto (-SH) vs. Amino (-NH₂): The mercapto group enhances nucleophilic reactivity and metal-binding capacity compared to the amino analogue, making it more suitable for catalytic or inhibitory roles .

- Chloro (-Cl) : The chloro derivative exhibits lower electron density at position 2, favoring electrophilic substitution reactions .

Positional Isomerism on the Phenyl Ring

Key Observations :

Trifluoromethyl vs. Methyl/Phenyl Groups

Key Observations :

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect stabilizes the pyrimidine ring, reducing electrophilic attack susceptibility compared to methyl (-CH₃) .

- Phenyl (-Ph) : Introduces aromatic bulk, as seen in 4-(3-bromophenyl)-2-chloro-6-phenylpyrimidine, which increases melting point (predicted: 499.5°C) and lipophilicity .

Research Implications

- Biological Activity : The mercapto and trifluoromethyl groups synergize to enhance binding to cysteine residues in enzymes, suggesting utility in kinase inhibition .

- Material Science : Chloro and phenyl derivatives (e.g., CAS 1960410-79-0) exhibit high predicted densities, making them candidates for optoelectronic materials .

- Synthetic Flexibility: Hydrazino and amino variants serve as versatile intermediates for constructing fused pyrimidine systems .

Biologische Aktivität

6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its unique structural features, including a bromophenyl group, a mercapto group, and a trifluoromethyl group. Its molecular formula is C10H6BrF3N2S, contributing to its diverse biological activities. Pyrimidines are recognized for their roles in medicinal chemistry, particularly in the development of compounds with antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | Six-membered heterocyclic compound |

| Bromophenyl Group | Contributes to lipophilicity and reactivity |

| Mercapto Group (-SH) | Nucleophilic character, potential for various chemical reactions |

| Trifluoromethyl Group (-CF3) | Enhances metabolic stability and lipophilicity |

The presence of these functional groups allows for significant interactions with biological targets, making this compound a subject of interest in drug discovery.

Biological Activity

Research has indicated that 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine exhibits various biological activities:

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines. For instance, studies indicate that it can inhibit the proliferation of human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, demonstrating its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, particularly against Gram-positive bacteria. However, its effectiveness against Gram-negative bacteria remains limited .

- Enzyme Inhibition : The mercapto group enables the compound to act as an inhibitor of specific enzymes involved in cancer progression and infectious diseases. This characteristic is crucial for developing targeted therapies .

Case Studies and Experimental Findings

Several studies have explored the biological activity of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential .

- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although detailed mechanisms require further elucidation .

- Structure-Activity Relationship (SAR) : Modifications to the molecular structure have been studied to enhance biological activity. For example, variations in substituents on the pyrimidine ring have shown different levels of potency against targeted enzymes .

Q & A

Q. What are the most effective synthetic routes for 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. A green approach uses CdFe₂O₄ tartrate (CdFe₂(C₄H₄O₆)₃·5H₂O) as a catalyst under microwave irradiation (60–80°C, 30–60 min), achieving yields >75% by optimizing solvent polarity (e.g., ethanol/water mixtures) and stoichiometry of 3-bromophenylboronic acid and thiourea derivatives . Traditional methods employ Pd-catalyzed cross-coupling for bromophenyl incorporation, but require inert atmospheres and longer reaction times (12–24 hr) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl at C4: δ ~120–125 ppm in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 335.1).

- FT-IR : Mercapto group (-SH) shows a stretch at ~2550 cm⁻¹, while C-F (trifluoromethyl) appears at 1100–1250 cm⁻¹ .

Q. What preliminary biological screening models are used to assess its bioactivity?

- Methodological Answer :

- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC₅₀ values reported in μM ranges).

- Antimicrobial Testing : Disk diffusion assays for gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group at C4 influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is electron-withdrawing, activating the pyrimidine ring for nucleophilic substitution at C2 (mercapto group) and C6 (bromophenyl). DFT calculations (B3LYP/6-31G*) show reduced electron density at C4 (Mulliken charge: +0.32 e), facilitating Suzuki-Miyaura couplings at C5. Reaction optimization requires Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C for 8 hr .

Q. What crystallographic challenges arise in resolving its crystal structure, and how are they addressed using SHELX?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (Br, S). Twinning or disorder in the bromophenyl moiety is resolved using TWIN/BASF commands .

- Key Metrics : R₁ < 0.05, wR₂ < 0.12, and Flack parameter < 0.01 for enantiopure crystals .

Q. How do substituent variations at C2 and C6 impact structure-activity relationships (SAR) in anticancer applications?

- Methodological Answer : A comparative SAR study (table below) shows:

| Substituent at C2 | Substituent at C6 | IC₅₀ (μM, MCF-7) | LogP |

|---|---|---|---|

| -SH (Mercapto) | 3-Bromophenyl | 12.3 ± 1.2 | 3.45 |

| -OCH₃ | 3-Bromophenyl | >50 | 2.89 |

| -SH | 4-Fluorophenyl | 28.7 ± 2.1 | 3.12 |

Mercapto and bromophenyl groups enhance cytotoxicity via H-bonding (SH→ATP-binding pocket) and hydrophobic interactions (bromophenyl→Phe residues) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch Purity : HPLC-MS (>95% purity) ensures consistency; impurities (e.g., des-bromo byproducts) may artificially lower IC₅₀.

- Assay Conditions : Normalize cell viability assays to passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hr).

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare datasets across labs .

Methodological Focus Areas

Q. What computational tools predict metabolic stability and ADME properties for this compound?

- Methodological Answer :

- SwissADME : Predicts moderate permeability (LogP = 3.45) and CYP3A4-mediated oxidation.

- Molecular Dynamics (MD) : Simulations (AMBER) reveal t₁/₂ > 6 hr in plasma due to albumin binding (ΔG = −8.2 kcal/mol).

- DEREK : Flags potential hepatotoxicity from thiopyrimidine metabolism to reactive sulfonic acids .

Q. How is the compound’s stability under varying pH and temperature conditions quantified?

- Methodological Answer :

- pH Stability : HPLC tracking (0–48 hr) shows degradation at pH < 2 (acidic cleavage of C-S bond) and pH > 10 (hydrolysis of CF₃).

- Thermal Stability : TGA/DSC reveals decomposition onset at 180°C (ΔH = −145 kJ/mol).

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation (λ = 254 nm; t₁/₂ = 4 hr) .

Q. What green chemistry principles apply to scaling up its synthesis sustainably?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor from 32 to 18.

- Catalyst Recycling : Recover CdFe₂O₄ tartrate via magnetic separation (5 cycles, <5% yield drop).

- Waste Mitigation : Neutralize HBr byproducts with CaCO₃ to generate CaBr₂ (non-hazardous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.